molecular formula C18H19N5OS B2412822 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1797673-78-9

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2412822
M. Wt: 353.44
InChI Key: AAWFEOPIPRPACX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C18H19N5OS and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

  • Pyrazole derivatives, similar to the compound , have been studied for their potential as anticancer agents. One study designed and synthesized a series of pyrazole derivatives, including those structurally related to the compound of interest. These compounds exhibited significant cytotoxicity against various cancer cell lines, including HeLa, NCI-H460, and MCF-7. Molecular docking studies suggested a plausible binding mode to the topoisomerase IIα protein, indicating potential mechanisms for their anticancer effects (Alam et al., 2016).

Synthesis and Characterization

  • Research into the synthesis of novel pyridine and naphthyridine derivatives, including those similar to the compound , has been conducted. These compounds have shown potential applications in various fields due to their unique chemical properties (Abdelrazek et al., 2010).

Antimicrobial and Antifungal Activity

  • Studies on the antimicrobial and antifungal activities of pyrazole derivatives, structurally related to the compound of interest, have been carried out. These derivatives have demonstrated activity against a range of gram-negative and gram-positive bacteria, as well as fungi (Hamed et al., 2020).

Biological Activities

  • Research has focused on the synthesis and biological evaluation of pyrazolyl pyrazoline and aminopyrimidine derivatives, structurally similar to the compound of interest, as potential anticancer agents. These compounds have shown moderate to good cytotoxicity against human cancer cell lines, indicating their potential in cancer therapy (Alam et al., 2018).

Antibacterial Evaluation

  • Novel heterocyclic compounds, including those structurally related to the compound of interest, have been synthesized and evaluated for their antibacterial activity. Some of these compounds have shown high activity against various bacterial strains, suggesting their potential as antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

1-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(21-17-2-1-11-25-17)20-9-10-23-16(14-3-4-14)12-15(22-23)13-5-7-19-8-6-13/h1-2,5-8,11-12,14H,3-4,9-10H2,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWFEOPIPRPACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=CC=CS3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)urea

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